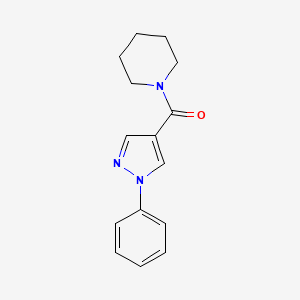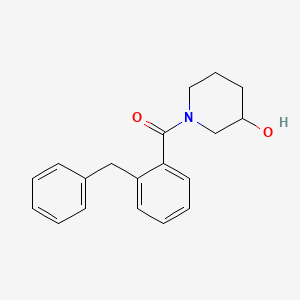
N,1-Dimethyl-N-phenyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-Dimethyl-N-phenyl-1H-pyrrole-2-carboxamide, commonly known as DPCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPCP belongs to the class of pyrrole carboxamides and has been extensively studied for its ability to stimulate the immune system.
Mecanismo De Acción
DPCP works by inducing a delayed-type hypersensitivity reaction, which triggers an immune response that leads to the activation of T-cells and the release of cytokines. This immune response can help to reduce inflammation and promote hair growth in individuals with alopecia areata.
Biochemical and Physiological Effects:
DPCP has been shown to have several biochemical and physiological effects, including the activation of T-cells, the release of cytokines, and the promotion of hair growth. DPCP has also been shown to have anti-inflammatory properties, which can help to reduce the severity of skin disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPCP in lab experiments is its ability to induce a localized allergic reaction, which can help to mimic the immune response seen in individuals with skin disorders. However, one of the main limitations of using DPCP is its potential toxicity, which can lead to adverse effects in some individuals.
Direcciones Futuras
The potential therapeutic applications of DPCP are still being explored, and future research could focus on its use in the treatment of other autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, future research could focus on developing new synthetic methods for DPCP, which could lead to the development of more effective treatments for skin disorders.
Métodos De Síntesis
DPCP can be synthesized through various methods, including the reaction of 1,2-dicarbonyl compounds with primary amines, the condensation of pyrrole-2-carboxylic acid with primary amines, and the reaction of pyrrole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal. However, the most commonly used method for synthesizing DPCP involves the reaction of 2-aminopyrrole with N,N-dimethylformamide dimethyl acetal.
Aplicaciones Científicas De Investigación
DPCP has been extensively studied for its potential therapeutic applications in the treatment of various skin disorders, including alopecia areata, psoriasis, and atopic dermatitis. DPCP works by inducing a localized allergic reaction that triggers an immune response, leading to increased blood flow and the release of cytokines, which can help to reduce inflammation and promote hair growth.
Propiedades
IUPAC Name |
N,1-dimethyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-10-6-9-12(14)13(16)15(2)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMHYYLELZTQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-phenylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)